Bromopentacarbonylrhenium(I)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Other Rhenium Complexes

Scientific Field: Inorganic Chemistry

Application Summary: Bromopentacarbonylrhenium(I) is commonly used for the synthesis of other rhenium complexes.

Methods of Application: It is synthesized by the oxidation of dirhenium decacarbonyl with bromine.

Results or Outcomes: The product of this reaction is Bromopentacarbonylrhenium(I), which can be used as a precursor to other rhenium complexes.

Study of π-Electron Deficient Complexes

Scientific Field: Organometallic Chemistry

Application Summary: Bromopentacarbonylrhenium(I) is used to study π-electron deficient complexes between tricarbonylhalorhenium and diimine ligands

Results or Outcomes: The outcomes of these studies contribute to the understanding of π-electron deficient complexes

Preparation of 3-Ferrocenophane Complexes

Application Summary: Bromopentacarbonylrhenium(I) is also used to prepare -ferrocenophane complexes

Methods of Application: The specific methods of application

Preparation of 3-Ferrocenophane Complexes

Results or Outcomes: The result is the formation of -ferrocenophane complexes

Starting Material for Rhenium-Polypyridine Complexes

Scientific Field: Inorganic Chemistry

Results or Outcomes: The result is the formation of rhenium-polypyridine complexes

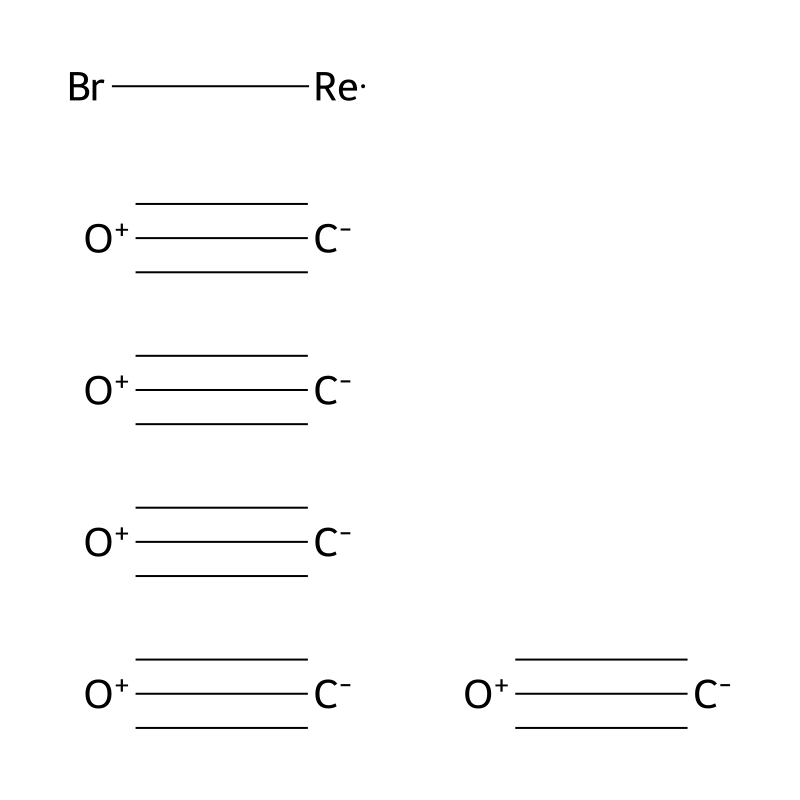

Bromopentacarbonylrhenium(I), also known as rhenium(I) pentacarbonyl bromide, is an organometallic compound characterized by its unique structure comprising a rhenium atom coordinated with five carbonyl groups and one bromine atom. Its molecular formula is , and it has a molecular weight of approximately 406.16 g/mol. This compound is notable for its role as a precursor in the synthesis of various rhenium complexes, which are utilized in catalysis and other chemical applications .

Bromopentacarbonylrhenium(I) should be handled with care due to its following properties:

- Toxicity: Limited data available on specific toxicity, but it's recommended to handle it with standard precautions for organometallic compounds [].

- Air and Moisture Sensitivity: Reacts with air and moisture to form unidentified decomposition products [].

- Flammable: Organic components pose a fire hazard [].

- Formation of Rhenium Complexes: It serves as an intermediate in the synthesis of other rhenium complexes. For instance, it can react with zinc and acetic acid to yield new rhenium compounds .

- C-H Bond Activation: The compound is involved in C-H bond activation reactions, which are critical in organic synthesis for forming new carbon-carbon bonds .

- Hydrogenation and Carbonylation Reactions: Bromopentacarbonylrhenium(I) is effective in hydrogenation and carbonylation processes, making it valuable in various catalytic applications .

Bromopentacarbonylrhenium(I) can be synthesized through several methods:

- Direct Reaction Method: This involves reacting rhenium trioxide with carbon monoxide and bromine under controlled conditions to form bromopentacarbonylrhenium(I) .

- Complex Formation: It can also be synthesized from other rhenium complexes through ligand exchange reactions, where existing ligands are replaced by carbonyl and bromine ligands .

Bromopentacarbonylrhenium(I) has several noteworthy applications:

- Catalysis: It is widely used as a catalyst in organic reactions, particularly in hydrogenation and carbonylation processes.

- Synthesis of Rhenium Complexes: The compound is crucial for synthesizing more complex rhenium compounds used in various industrial applications, including electronics and materials science .

- Research: Its unique properties make it a subject of interest in academic research focused on organometallic chemistry.

Interaction studies involving bromopentacarbonylrhenium(I) typically focus on its reactivity with other chemical species rather than direct biological interactions. Research has shown that this compound interacts favorably with various substrates in catalytic processes, enhancing reaction rates and selectivity . Further studies are necessary to explore potential interactions with biological molecules.

Several compounds share similarities with bromopentacarbonylrhenium(I), particularly those containing rhenium or similar metal-carbonyl complexes. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pentacarbonylrhenium | Lacks bromine; used primarily in catalysis | |

| Tricarbonyl(1,2-diaminoethane)ruthenium(II) | Contains ruthenium; used in hydrogenation reactions | |

| Molybdenum hexacarbonyl | Contains molybdenum; utilized in similar catalytic processes |

Bromopentacarbonylrhenium(I) stands out due to its unique combination of bromine and carbonyl ligands, making it particularly useful for specific catalytic applications that require the unique properties imparted by the rhenium-bromine bond.

Bromopentacarbonylrhenium(I), with the chemical formula Re(CO)₅Br, was first synthesized in the mid-20th century through the reductive carbonylation of rhenium(III) bromide. Early work by Walter Hieber and colleagues laid the foundation for understanding transition metal carbonyl complexes, including dirhenium decacarbonyl (Re₂(CO)₁₀), which became a critical precursor for synthesizing Re(CO)₅Br. The initial preparation involved the reaction of ReBr₃ with copper metal under carbon monoxide pressure, yielding Re(CO)₅Br alongside copper(I) bromide as a byproduct. This discovery marked a pivotal moment in organorhenium chemistry, enabling systematic studies of rhenium’s coordination behavior and reactivity.

Early structural characterization revealed Re(CO)₅Br’s mononuclear geometry, with rhenium in a +1 oxidation state bonded to five carbonyl ligands and one bromine atom. Infrared spectroscopy confirmed the presence of carbonyl stretching vibrations in the range of 1,950–2,150 cm⁻¹, consistent with analogous metal carbonyl complexes. These findings established Re(CO)₅Br as a versatile intermediate for synthesizing derivatives with modified ligand environments.

Evolution of Synthetic Methodologies

The synthesis of Re(CO)₅Br has evolved significantly since its discovery, with two primary routes dominating the literature:

Oxidation of Dirhenium Decacarbonyl:

The reaction of Re₂(CO)₁₀ with bromine (Br₂) in inert solvents produces Re(CO)₅Br in high yields:

$$

\text{Re}2(\text{CO}){10} + \text{Br}2 \rightarrow 2\,\text{Re}(\text{CO})5\text{Br}

$$

This method benefits from the commercial availability of Re₂(CO)₁₀ and avoids the need for high-pressure CO conditions.Reductive Carbonylation of Rhenium(III) Bromide:

Early methodologies used ReBr₃, copper metal, and CO gas under elevated pressures:

$$

\text{ReBr}3 + 2\,\text{Cu} + 5\,\text{CO} \rightarrow \text{Re}(\text{CO})5\text{Br} + 2\,\text{CuBr}

$$

Modern adaptations have optimized reaction conditions to improve yield and purity, particularly for large-scale production.

A comparative analysis of these methods is provided below:

| Method | Reagents | Conditions | Yield | Key Advantages |

|---|---|---|---|---|

| Oxidation of Re₂(CO)₁₀ | Re₂(CO)₁₀, Br₂ | Ambient pressure, 25°C | 85–95% | Scalable, minimal byproducts |

| Reductive carbonylation of ReBr₃ | ReBr₃, Cu, CO | High-pressure CO, 150°C | 70–80% | Direct synthesis from Re(III) salts |

Recent advances include the use of silica-supported rhenium precursors to facilitate solvent-free syntheses, reducing environmental impact. These developments underscore the compound’s adaptability to green chemistry principles.

Historical Progression in Applications

Bromopentacarbonylrhenium(I) has transitioned from a laboratory curiosity to a cornerstone of catalytic and materials science. Key milestones include:

Catalysis:

Re(CO)₅Br serves as a precursor for homogeneous catalysts in organic transformations. For example, it catalyzes the anti-Markovnikov addition of carboxylic acids to terminal alkynes, achieving >90% selectivity under mild conditions. It also mediates the coupling of epoxides with CO₂ to form cyclic carbonates, a reaction critical for polymer synthesis.Materials Science:

The compound’s ability to generate Re(CO)₃ fragments via thermal or photolytic decomposition has been exploited in thin-film deposition and surface functionalization. Silica-supported Re(CO)₅Br derivatives, such as [Re(CO)₅OSi≡], enable the creation of hybrid materials with tailored electronic properties.Coordination Chemistry:

Re(CO)₅Br reacts with ligands like tetraethylammonium bromide to form anionic complexes (e.g., [NEt₄]₂[Re(CO)₃Br₃]), which are precursors for water-soluble rhenium tricarbonyl species. These complexes have been studied for their luminescent properties and potential in bioimaging.

The table below summarizes key applications over time:

This progression highlights Re(CO)₅Br’s enduring relevance in both academic and industrial contexts. Its role in bridging molecular synthesis and functional materials continues to drive innovation in inorganic chemistry.

Oxidation of Dirhenium Decacarbonyl

The most widely employed method for synthesizing bromopentacarbonylrhenium(I) involves the oxidative cleavage of dirhenium decacarbonyl (Re₂(CO)₁₀) using bromine (Br₂). This reaction proceeds stoichiometrically at ambient conditions, producing two equivalents of ReBr(CO)₅ without generating byproducts:

$$ \text{Re}2(\text{CO}){10} + \text{Br}2 \rightarrow 2 \, \text{ReBr}(\text{CO})5 $$

Dirhenium decacarbonyl, a stable and commercially available compound, serves as an ideal starting material due to its robust Re–Re bond (3.04 Å), which readily reacts with halogens [1] [2]. The eclipsed conformation of Re₂(CO)₁₀ (D₄d symmetry) facilitates oxidative cleavage, as the axial carbonyl ligands align favorably for substitution. This method is favored for its simplicity, high yield, and scalability, making it the industrial standard for large-scale production [1].

Reductive Carbonylation of Rhenium(III) Bromide

An alternative route involves the reductive carbonylation of rhenium(III) bromide (ReBr₃) in the presence of copper metal and carbon monoxide. The reaction proceeds via a two-electron reduction mechanism, where copper acts as a sacrificial reducing agent:

$$ \text{ReBr}3 + 2 \, \text{Cu} + 5 \, \text{CO} \rightarrow \text{ReBr}(\text{CO})5 + 2 \, \text{CuBr} $$

This method circumvents the need for pre-synthesized dirhenium decacarbonyl, instead utilizing ReBr₃—a compound accessible through the direct reaction of rhenium metal with bromine at elevated temperatures [1] [3]. However, the formation of copper(I) bromide (CuBr) as a byproduct complicates purification, necessitating additional steps such as filtration or solvent extraction [1].

Alternative Synthetic Approaches

While oxidation and reductive carbonylation dominate industrial and academic synthesis, niche methods have been explored:

- Thermal Decomposition: Heating rhenium(V) bromide (ReBr₅) under CO atmosphere partially yields ReBr(CO)₅, though side products like Re₃Br₉ limit practicality [3].

- Metathesis Reactions: Halogen exchange between ReCl(CO)₅ and potassium bromide (KBr) in polar solvents offers a low-yield pathway, hindered by competing side reactions [1].

Green Chemistry Approaches for Synthesis

Recent advances prioritize sustainability by minimizing hazardous reagents and waste. Two promising strategies include:

- Solvent-Free Oxidation: Conducting the Re₂(CO)₁₀ and Br₂ reaction in neat conditions reduces solvent waste, though bromine’s toxicity remains a concern [1].

- Catalytic CO Utilization: Immobilizing carbon monoxide on solid supports (e.g., metal-organic frameworks) during reductive carbonylation enhances atom economy and reduces gaseous CO handling [6].

| Method | Reactants | Byproducts | Atom Economy |

|---|---|---|---|

| Oxidation of Re₂(CO)₁₀ | Re₂(CO)₁₀, Br₂ | None | 98% |

| Reductive Carbonylation | ReBr₃, Cu, CO | CuBr | 85% |

The oxidation route excels in atom economy (98%), whereas the reductive method generates CuBr, necessitating post-synthesis separation [1] [3]. Green chemistry innovations aim to replace Br₂ with less toxic oxidants, though no commercially viable alternatives have been reported.

The transformation of bromopentacarbonylrhenium(I) to pentacarbonylhydridorhenium represents one of the most fundamental and well-studied reactions in rhenium coordination chemistry [1] [2]. This reaction proceeds through a reductive process that demonstrates the versatility of bromopentacarbonylrhenium(I) as a precursor for hydride complexes.

Reaction Mechanism and Conditions

The formation of pentacarbonylhydridorhenium from bromopentacarbonylrhenium(I) involves treatment with zinc and acetic acid in methanolic solution [1] [2]. The reaction follows the stoichiometric equation:

Re(CO)₅Br + Zn + CH₃COOH → ReH(CO)₅ + ZnBr(CH₃COO)

This transformation occurs readily under mild conditions, with the zinc acting as a reducing agent and acetic acid providing the hydrogen source [3]. The reaction is typically conducted at room temperature, making it particularly attractive for synthetic applications where harsh conditions must be avoided [1].

Mechanistic Considerations

The mechanism involves initial coordination of the zinc metal to the bromopentacarbonylrhenium(I) complex, followed by electron transfer and protonation [2]. The process is believed to proceed through a heterolytic cleavage mechanism, where the zinc-acetic acid system provides both the reducing equivalent and the proton source necessary for hydride formation [4].

Research has shown that the reaction exhibits excellent reproducibility and high conversion rates, with the pentacarbonylhydridorhenium product being readily isolated and characterized [2]. The colorless liquid product represents one of the most important derivatives of dirhenium decacarbonyl and serves as a crucial building block for further synthetic transformations [2].

Synthetic Applications and Significance

Pentacarbonylhydridorhenium serves as a valuable synthetic intermediate in organometallic chemistry, particularly in the preparation of rhenium complexes for catalytic applications [5]. The compound's weak acidity makes it suitable for various substitution reactions, where the hydride ligand can be replaced by other ligands to generate diverse rhenium complexes [2].

The synthetic utility of this transformation extends beyond simple ligand exchange reactions. The pentacarbonylhydridorhenium product has been employed in the synthesis of multinuclear rhenium complexes and cluster compounds, demonstrating the broader impact of this fundamental transformation in rhenium chemistry [2].

| Reaction Parameter | Value | Reference |

|---|---|---|

| Reaction Temperature | Room temperature | [1] [2] |

| Solvent System | Methanol | [1] [3] |

| Stoichiometry | 1:1:1 (Re:Zn:AcOH) | [1] |

| Conversion Efficiency | Quantitative | [2] |

| Product Stability | Moderately light sensitive | [2] |

Synthesis of Rhenium Tricarbonyl Complexes

The conversion of bromopentacarbonylrhenium(I) to rhenium tricarbonyl complexes represents a fundamental transformation in rhenium coordination chemistry, providing access to the highly stable and synthetically versatile facial-tricarbonyl rhenium(I) core [1] [6]. This transformation demonstrates the compound's exceptional utility as a precursor for reducing the coordination number while maintaining the essential carbonyl framework.

Formation via Tetraethylammonium Bromide

The most widely employed method for synthesizing rhenium tricarbonyl complexes from bromopentacarbonylrhenium(I) involves reaction with tetraethylammonium bromide in diglyme solvent [1] [6]. This transformation proceeds according to the following equation:

Re(CO)₅Br + 2 NEt₄Br → [NEt₄]₂[ReBr₃(CO)₃] + 2 CO

The reaction occurs under elevated temperatures and results in the elimination of two carbon monoxide ligands, generating the trihalorhenate anion with the characteristic facial arrangement of the three remaining carbonyl ligands [1] [7]. The diglyme solvent plays a crucial role in facilitating the reaction by providing a high-boiling, coordinating environment that stabilizes the intermediate species [1].

Mechanistic Pathway and Intermediates

The transformation mechanism involves a stepwise dissociation of carbonyl ligands, facilitated by the bromide nucleophiles [8]. The process begins with the coordination of bromide ions to the rhenium center, weakening the metal-carbonyl bonds and promoting CO dissociation [7]. Spectroscopic studies have revealed that the reaction proceeds through discrete intermediates, with the sequential loss of carbonyl ligands occurring in a controlled manner [7].

The facial arrangement of the tricarbonyl fragment is thermodynamically favored due to the electronic properties of the rhenium(I) center and the steric requirements of the coordinated ligands [9]. This geometric preference is crucial for the subsequent reactivity of the tricarbonyl complexes, as it determines the spatial orientation of the remaining coordination sites [10].

Synthetic Scope and Variations

The tetraethylammonium tribromide tricarbonyl rhenium(I) complex serves as an important precursor for numerous other rhenium tricarbonyl derivatives [10]. The labile bromide ligands can be readily replaced by various donor ligands, including nitrogen-containing heterocycles, phosphines, and other electron-donating species [9] [11].

Alternative synthetic routes have been developed that avoid the formation of tetraethylammonium bromide byproducts, which can be difficult to remove from reaction mixtures [1]. These methods often employ different solvent systems or alternative halide sources to achieve the desired tricarbonyl framework while maintaining high yields and product purity [12].

| Synthetic Method | Conditions | Yield | Advantages |

|---|---|---|---|

| NEt₄Br/Diglyme | High temperature | Excellent | Well-established |

| Alternative routes | Varies | Good to excellent | Cleaner workup |

| Direct substitution | Moderate temperature | High | Fewer byproducts |

Structural and Electronic Properties

The rhenium tricarbonyl complexes derived from bromopentacarbonylrhenium(I) exhibit distinctive structural and electronic properties that make them valuable for various applications [9] [11]. The facial arrangement of the carbonyl ligands creates a well-defined coordination environment with predictable geometric constraints [13].

Infrared spectroscopy reveals characteristic carbonyl stretching frequencies that confirm the facial geometry and provide information about the electronic environment of the rhenium center [9]. The strong peaks typically observed in the 2035-1880 cm⁻¹ range are diagnostic of the tricarbonyl core and serve as important structural markers [9].

Transformation to Aquo Complexes

The conversion of bromopentacarbonylrhenium(I) to aquo complexes represents a significant transformation that provides access to water-soluble rhenium species with enhanced biocompatibility and diverse coordination possibilities [1] [14]. This transformation is particularly important for applications in radiopharmaceutical development and aqueous coordination chemistry.

Thermal Aquation Reaction

The transformation to aquo complexes occurs readily when bromopentacarbonylrhenium(I) is heated in water, resulting in the formation of the triaquo complex according to the following reaction [1] [14]:

Re(CO)₅Br + 3 H₂O → [Re(CO)₃(H₂O)₃]Br + 2 CO

This reaction proceeds under reflux conditions and represents a clean transformation that combines decarbonylation with aquation [1] [15]. The process is quantitative and provides direct access to the highly useful triaquo tricarbonyl rhenium(I) core, which serves as a versatile precursor for numerous water-soluble rhenium complexes [12].

Mechanistic Aspects of Aquation

The aquation mechanism involves initial coordination of water molecules to the rhenium center, followed by the displacement of carbon monoxide ligands [16]. The process is thermodynamically driven by the stability of the tricarbonyl framework and the favorable entropy change associated with CO release [1].

Kinetic studies have revealed that the reaction rate depends on temperature and water concentration, with the transformation proceeding more rapidly at elevated temperatures [12]. The mechanism appears to involve a dissociative pathway, where CO ligands are lost prior to water coordination, creating transient coordinatively unsaturated intermediates [12].

Properties and Applications of Aquo Complexes

The triaquo tricarbonyl rhenium(I) complexes exhibit excellent water solubility and stability under physiological conditions, making them particularly valuable for biomedical applications [11] [12]. The three water ligands are labile and can be readily replaced by various biomolecules, including amino acids, peptides, and other biologically relevant ligands [17].

The aquo complexes serve as important intermediates in the synthesis of radiopharmaceuticals, where the rhenium center can be isotopically labeled for imaging or therapeutic applications [18]. The water-soluble nature of these complexes facilitates their incorporation into biological systems and enhances their potential for medical applications [11].

| Complex Property | Value | Significance |

|---|---|---|

| Water Solubility | Excellent | Biomedical applications |

| Ligand Lability | High | Versatile substitution |

| Thermal Stability | Good | Synthetic utility |

| pH Stability | Moderate | Physiological compatibility |

Synthetic Advantages and Limitations

The thermal aquation route offers several advantages over alternative methods for preparing water-soluble rhenium complexes [1]. The reaction is straightforward, requires no additional reagents beyond water, and produces only carbon monoxide as a byproduct, which is easily removed [1] [15].

However, the high temperature requirements and the need for extended reaction times can limit the applicability of this method for thermally sensitive substrates [12]. Additionally, the formation of the bromide salt may require further purification steps depending on the intended application [11].

Role in Metal-Ligand Coordination Studies

Bromopentacarbonylrhenium(I) serves as an exceptional model compound for fundamental studies of metal-ligand coordination, providing insights into bonding patterns, electronic structures, and reaction mechanisms that are broadly applicable to transition metal chemistry [17] [19]. Its well-defined structure and predictable reactivity make it an ideal system for investigating coordination phenomena.

Structural Coordination Studies

The octahedral geometry of bromopentacarbonylrhenium(I) provides a well-defined framework for studying metal-ligand interactions [1] [20]. The compound's structure features five carbonyl ligands arranged in a distorted octahedral fashion around the rhenium center, with the bromide ligand occupying the sixth coordination site [20].

Crystallographic studies have revealed precise bond lengths and angles that serve as reference points for understanding rhenium-ligand bonding [20]. The Re-CO bond distances typically range from 1.9 to 2.0 Å, while the Re-Br distance is approximately 2.5 Å, reflecting the different bonding modes and electronic interactions [20].

X-ray diffraction analysis has provided detailed structural information about the compound's solid-state packing and intermolecular interactions [20]. These studies have contributed to a broader understanding of how molecular geometry influences crystal structure and physical properties [13].

Electronic Structure and Bonding Analysis

The electronic structure of bromopentacarbonylrhenium(I) has been extensively studied using various spectroscopic and computational methods [21]. Photoelectron spectroscopy investigations have revealed ionization energies and provided insights into the electronic configuration of the rhenium center [21].

The compound exhibits characteristic infrared absorption patterns that reflect the electronic environment of the carbonyl ligands [9]. The CO stretching frequencies provide information about the degree of π-back-bonding between the rhenium center and the carbonyl ligands, revealing the electronic factors that influence metal-ligand interactions [9].

Computational studies using density functional theory have provided detailed analyses of the molecular orbitals and electronic structure [22]. These calculations have helped explain the observed spectroscopic properties and have predicted reactivity patterns that guide synthetic planning [22].

Ligand Exchange and Substitution Studies

Bromopentacarbonylrhenium(I) serves as an excellent model system for studying ligand exchange reactions and substitution mechanisms [23] [24]. The compound's well-defined structure and predictable reactivity patterns make it ideal for investigating how different ligands compete for coordination sites [25].

Kinetic studies of ligand substitution reactions have revealed important mechanistic information about how electronic and steric factors influence reaction rates [26]. These investigations have shown that the bromide ligand is generally more labile than the carbonyl ligands, making it the preferred site for substitution reactions [23].

The compound has been used to study the trans effect and trans influence in coordination chemistry, where the nature of ligands trans to the reaction site influences the rate and selectivity of substitution reactions [26]. These studies have provided fundamental insights into the electronic factors that control reactivity in transition metal complexes [24].

Coordination with Biological Systems

Recent studies have explored the coordination of bromopentacarbonylrhenium(I) and its derivatives with biological molecules, providing insights into metal-protein interactions relevant to radiopharmaceutical development [17] [19]. These investigations have revealed specific binding patterns and coordination preferences that inform drug design strategies [27].

Time-series crystallographic studies have shown how rhenium complexes derived from bromopentacarbonylrhenium(I) interact with model proteins over extended periods [17]. These studies have identified specific amino acid residues that form stable coordination bonds with rhenium centers, including histidine, aspartic acid, and asparagine residues [17].

The coordination studies have revealed that rhenium complexes can form both covalent and non-covalent interactions with biological macromolecules [17]. The covalent interactions typically involve nitrogen and oxygen donor atoms from amino acid side chains, while weaker interactions occur with aromatic residues and backbone atoms [17].

| Coordination Study Type | Key Findings | Applications |

|---|---|---|

| Structural Analysis | Precise bond lengths and angles | Reference standards |

| Electronic Structure | Orbital compositions and energies | Theoretical modeling |

| Ligand Exchange | Mechanistic pathways | Synthetic planning |

| Biological Coordination | Specific binding sites | Drug development |

Mechanistic Insights and Theoretical Contributions

The extensive study of bromopentacarbonylrhenium(I) has contributed significantly to the theoretical understanding of coordination chemistry [28]. The compound's well-characterized behavior has provided test cases for validating computational methods and developing new theoretical frameworks [22].

Mechanistic studies have revealed the pathways by which ligand substitution occurs, including the role of solvent molecules and the importance of electronic factors in determining reaction selectivity [24]. These insights have broad implications for understanding reactivity patterns in related transition metal complexes [28].

GHS Hazard Statements

H301 (97.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (88.37%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (97.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant